Cas no 852509-46-7 (Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-)

(2S)-2,4,4-Trimethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative with a stereochemically defined configuration at the C-2 position. This compound is commonly employed as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its stability and solubility, facilitating handling and storage. The trimethyl substitution pattern influences steric and electronic properties, making it useful for modulating reactivity in asymmetric synthesis. Its well-defined stereochemistry ensures consistent performance in enantioselective transformations. The compound is typically utilized as an intermediate or ligand in catalytic systems, offering controlled selectivity in synthetic applications.
Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- structure
852509-46-7 structure
Product Name:Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-
CAS No:852509-46-7
MF:C7H16ClN
MW:149.661641120911
CID:4235421
PubChem ID:131885940
Update Time:2025-10-29

Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-
    • 852509-46-7
    • AT40349
    • (2S)-2,4,4-trimethylpyrrolidine hydrochloride
    • EN300-7606797
    • (2S)-2,4,4-trimethylpyrrolidinehydrochloride
    • (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride
    • Inchi: 1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1
    • InChI Key: BPCCAZVJDWGUNO-RGMNGODLSA-N
    • SMILES: Cl.N1CC(C)(C)C[C@@H]1C

Computed Properties

  • Exact Mass: 149.0971272Da
  • Monoisotopic Mass: 149.0971272Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 86.4
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7606797-0.05g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
0.05g
$249.0 2025-02-24
Enamine
EN300-7606797-0.1g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
0.1g
$372.0 2025-02-24
Enamine
EN300-7606797-0.25g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
0.25g
$530.0 2025-02-24
Enamine
EN300-7606797-0.5g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
0.5g
$835.0 2025-02-24
Enamine
EN300-7606797-1.0g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
1.0g
$1070.0 2025-02-24
Enamine
EN300-7606797-2.5g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
2.5g
$2100.0 2025-02-24
Enamine
EN300-7606797-5.0g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
5.0g
$3105.0 2025-02-24
Enamine
EN300-7606797-10.0g
(2S)-2,4,4-trimethylpyrrolidine hydrochloride
852509-46-7 95.0%
10.0g
$4606.0 2025-02-24
Aaron
AR028VRG-50mg
(2S)-2,4,4-trimethylpyrrolidinehydrochloride
852509-46-7 95%
50mg
$368.00 2025-02-17
Aaron
AR028VRG-100mg
(2S)-2,4,4-trimethylpyrrolidinehydrochloride
852509-46-7 95%
100mg
$537.00 2025-02-17

Additional information on Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-

Comprehensive Overview of Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- (CAS No. 852509-46-7)

The compound Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- (CAS No. 852509-46-7) is a chiral derivative of pyrrolidine, a saturated five-membered nitrogen-containing heterocycle. This specific stereoisomer, characterized by its (2S)-configuration, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for various applications.

In recent years, the demand for chiral building blocks like 2,4,4-trimethylpyrrolidine hydrochloride has surged, driven by the growing emphasis on enantioselective synthesis in drug discovery. Researchers are increasingly exploring its potential as a key intermediate in the development of bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and antimicrobial agents. Its trimethyl-substituted pyrrolidine core offers steric and electronic modulation, which is critical for optimizing drug-receptor interactions.

One of the trending topics in organic chemistry is the use of chiral auxiliaries and catalysts to achieve high enantiomeric purity. The (2S)-stereochemistry of this compound aligns with this trend, as it can serve as a versatile scaffold for asymmetric synthesis. For instance, it has been investigated in the preparation of proline analogs, which are pivotal in peptide mimetics and enzyme inhibition studies. This relevance to green chemistry and sustainable synthesis further elevates its profile in academic and industrial settings.

From a technical standpoint, the hydrochloride salt of 2,4,4-trimethylpyrrolidine exhibits excellent compatibility with modern synthetic methodologies, such as flow chemistry and microwave-assisted reactions. These techniques are frequently searched by chemists aiming to improve reaction efficiency and reduce waste. The compound’s robustness under diverse conditions makes it a candidate for scalable processes, addressing the industry’s need for cost-effective and environmentally friendly production.

Another area of interest is the compound’s potential role in catalysis. Recent studies highlight its utility in designing ligands for transition metal complexes, which are essential for cross-coupling reactions—a cornerstone of modern organic synthesis. This application resonates with the broader scientific community’s focus on C−H activation and atom economy, topics frequently queried in academic databases and forums.

Quality control and analytical characterization of Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- are critical for ensuring reproducibility in research. Advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and stereochemical integrity. These methods align with the increasing demand for high-purity reagents in precision medicine and material science, as reflected in search engine trends.

In summary, Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- (CAS No. 852509-46-7) represents a multifaceted tool for synthetic chemists. Its applications span from pharmaceutical intermediates to catalytic systems, underpinned by its stereochemical precision and adaptability. As the scientific community continues to prioritize enantioselective synthesis and sustainable methodologies, this compound is poised to remain a subject of ongoing exploration and innovation.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.